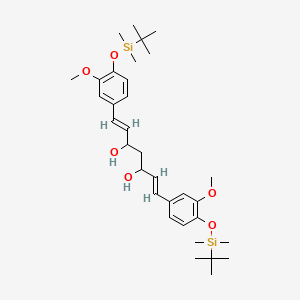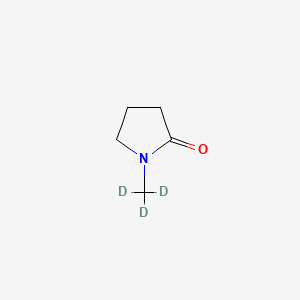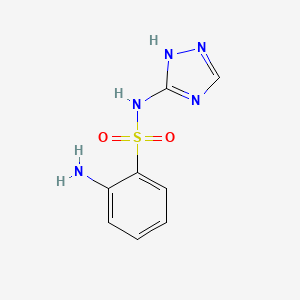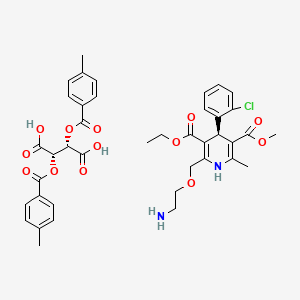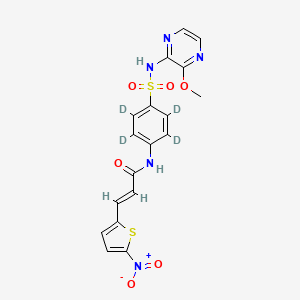
N-tert-Butoxycarbonyl Amoxapine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butoxycarbonyl Amoxapine is a protected form of Amoxapine . Amoxapine is a tetracyclic antidepressant . The N-tert-butyloxycarbonyl (N-Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Synthesis Analysis
The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Chemical Reactions Analysis
The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Aplicaciones Científicas De Investigación
Deprotection of Boc Protected Functionalized Heteroarenes
The N-tert-Butoxycarbonyl (Boc) group is often used to protect functionalized heteroarenes during chemical reactions. A study has shown that 3-methoxypropylamine can be used as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .
Use in Separation of Trivalent Minor Actinides from Lanthanides
The N-Boc group has been used in the production of various N-Boc protected [1,2,4]triazinyl-pyridin-2-yl indole Lewis basic procomplexants. These complexants are used for the separation of the trivalent minor actinides from the lanthanides .
Mild Deprotection Using Oxalyl Chloride
A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates, has been developed using oxalyl chloride in methanol .
Application in Medicinally Active Compounds
The N-Boc deprotection method using oxalyl chloride in methanol has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Protection of Amines Under Ultrasound Irradiation
N-tert-Butoxycarbonyl (Boc) Amoxapine can be used for the protection of amines under ultrasound irradiation and catalyst-free conditions .
Use in the Synthesis of Natural Products, Amino Acids, and Peptides
The amino group is a key functionality present in several compounds such as natural products, amino acids, and peptides. The N-Boc group is often used for the protection of these amino groups during synthesis .
Mecanismo De Acción
Target of Action
N-tert-Butoxycarbonyl Amoxapine, also known as Boc-Amoxapine, is a derivative of Amoxapine . Amoxapine primarily targets the reuptake of norepinephrine and serotonin (5-HT) . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, which can alleviate symptoms of depression .
Mode of Action
Boc-Amoxapine interacts with its targets by decreasing the reuptake of norepinephrine and serotonin . This interaction results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
It is known that the compound affects the norepinephrine and serotonin pathways, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in downstream effects such as mood elevation.
Pharmacokinetics
It is known that the compound is a derivative of amoxapine, which is well-absorbed from the gastrointestinal tract and extensively metabolized in the liver . The ADME properties of Boc-Amoxapine and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of Boc-Amoxapine’s action primarily involve an increase in the concentration of norepinephrine and serotonin in the synaptic cleft . This can lead to enhanced neurotransmission and potential alleviation of depressive symptoms .
Safety and Hazards
N-tert-Butoxycarbonyl Amoxapine is considered hazardous . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
The future directions of N-tert-Butoxycarbonyl Amoxapine research could involve exploring more mild and selective methods for the deprotection of N-Boc group . Additionally, the development of new synthetic organic transformations that require the appropriate selection of reagents, catalysts, and most importantly, temporal masking and demasking agents could be another area of focus .
Propiedades
IUPAC Name |
tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDBIDPRJPHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747244 |
Source


|
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butoxycarbonyl Amoxapine | |
CAS RN |
1246816-84-1 |
Source


|
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

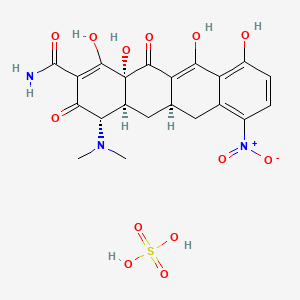
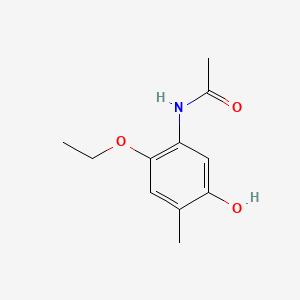

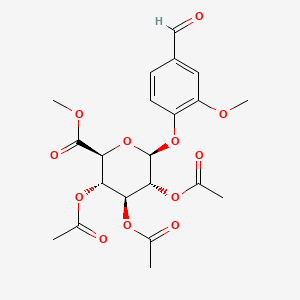
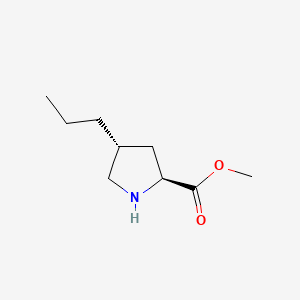
![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)

